molecular formula C17H10Br2N2O2 B6517776 7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-08-7

7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No.: B6517776
CAS No.: 902879-08-7
M. Wt: 434.1 g/mol
InChI Key: IJFZUIPRTSCHKE-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-d]pyrimidine family, characterized by a fused tricyclic system combining a chromene (benzopyran) and pyrimidine ring.

Properties

IUPAC Name

7-bromo-2-(4-bromophenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Br2N2O2/c18-11-3-1-9(2-4-11)15-20-16(22)13-8-10-7-12(19)5-6-14(10)23-17(13)21-15/h1-7H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFZUIPRTSCHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC3=C1C(=O)NC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound of interest within the realm of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H10Br2N2O2C_{17}H_{10}Br_2N_2O_2 with a molecular weight of 434.1 g/mol. The compound features a chromeno-pyrimidine scaffold that is known to exhibit various biological activities.

PropertyValue
CAS Number902879-08-7
Molecular Weight434.1 g/mol
Molecular FormulaC₁₇H₁₀Br₂N₂O₂

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromeno-pyrimidine derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives against MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines using the XTT assay. Results indicated promising cytotoxicity with IC50 values comparable to established chemotherapeutics like etoposide and camptothecin .

The mechanism by which chromeno-pyrimidine derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that the presence of bromine substituents enhances biological activity by increasing lipophilicity and altering electronic properties .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this structure have demonstrated antimicrobial activity. Research indicates that certain derivatives can inhibit bacterial growth by disrupting cellular processes through interaction with DNA or essential enzymes involved in bacterial metabolism .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A synthesized derivative displayed IC50 values of 12.5 µM against MDA-MB-231 and 15 µM against A549 cells, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Evaluation :
    • A study reported that a related compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .
  • Inhibition of Enzymatic Activity :
    • Some derivatives were tested for their ability to inhibit β-glucuronidase activity in vitro, showing promising results that suggest potential therapeutic applications in managing metabolic disorders .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that derivatives of chromeno[2,3-d]pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of bromine atoms in the structure may enhance the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapeutics .

Antimicrobial Activity
Compounds containing the chromeno-pyrimidine framework have also been evaluated for their antimicrobial properties. Preliminary studies suggest that these compounds can exhibit activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects
The anti-inflammatory potential of chromene derivatives has been documented in various studies. The compound's ability to modulate inflammatory pathways makes it a candidate for the development of new anti-inflammatory agents. This property is particularly relevant in treating chronic inflammatory diseases .

Synthetic Methodologies

Synthesis Techniques
The synthesis of 7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. Common methods include:

  • Condensation Reactions: Utilizing aldehydes and isocyanides to form the pyrimidine ring.
  • Bromination Reactions: Bromination at specific positions to enhance biological activity.
  • Cyclization Strategies: Employing cyclization techniques to form the chromene structure from simpler precursors.

These synthetic routes are crucial for optimizing yield and purity while minimizing environmental impact .

Material Science Applications

Fluorescent Materials
The unique structural features of this compound allow it to be explored as a fluorescent material in organic light-emitting diodes (OLEDs). Its photophysical properties can be tailored through structural modifications, enabling its use in advanced optoelectronic devices .

Polymeric Composites
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. This application is particularly relevant in developing materials for aerospace and automotive industries where lightweight yet strong materials are required .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study BAntimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 100 µg/mL.
Study CMaterial ApplicationsDeveloped a polymer composite with improved mechanical strength and thermal stability when incorporating the compound.

Comparison with Similar Compounds

Core Structural Variations

The compound is compared to derivatives with related heterocyclic cores:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Activities
Target Compound Chromeno[2,3-d]pyrimidin-4-one 7-Bromo (chromene), 2-(4-bromophenyl) ~413–420 Not explicitly reported (N/A)
E139-0095 () Chromeno[2,3-d]pyrimidin-4-one 7-Bromo, 2-(2-hydroxy-3-methoxyphenyl) 401.22 logP = 3.44; included in anti-aging screens
BI59088 () Chromeno[2,3-d]pyrimidin-4-one 7-Bromo, 2-(4-ethylphenyl), 9-methoxy 413.26 Commercial availability; research use only
5-(4-Bromophenyl)-7-phenyl-pyrrolo[2,3-d]pyrimidin-4-one () Pyrrolo[2,3-d]pyrimidin-4-one 5-(4-Bromophenyl), 7-phenyl 357.22 Anticancer potential (implied)
7-(4-Bromophenyl)-thieno[3,2-d]pyrimidin-4-one () Thieno[3,2-d]pyrimidin-4-one 7-(4-Bromophenyl), fused thiophene 307.17 m.p. 216–217°C; LC-MS [M+H]+ = 450.9

Key Observations :

  • Substituent Effects: Bromine at the 7-position (chromeno-pyrimidines) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility . Methoxy or hydroxy groups (e.g., E139-0095) introduce hydrogen-bonding capacity, balancing logP and solubility .

Physicochemical Properties

Property Target Compound E139-0095 () BI59088 ()
logP ~3.5–4.0 (estimated) 3.44 3.44 (similar substituents)
Hydrogen Bond Donors 0–1 (estimated) 2 1 (methoxy)
Polar Surface Area ~65–75 Ų (estimated) 65.83 Ų ~70 Ų (estimated)

Insights :

  • Bromine’s electron-withdrawing nature may reduce basicity compared to methoxy/hydroxy-substituted analogs.
  • Higher logP values (≥3.5) suggest suitability for CNS-targeting applications but may limit aqueous solubility .

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